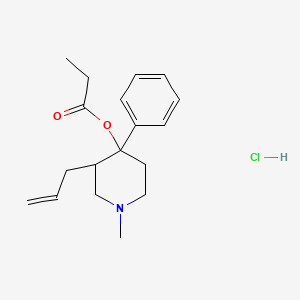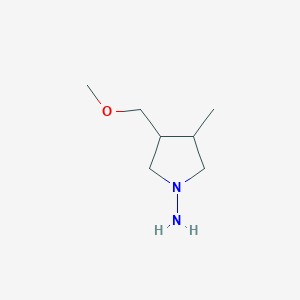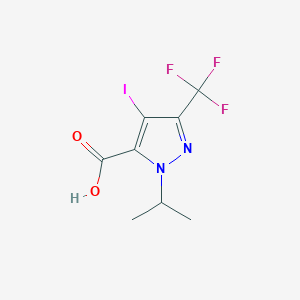![molecular formula C54H74N4O14 B13428424 tert-butyl (2S)-6-[[(5S)-6-[(2-methylpropan-2-yl)oxy]-2,6-dioxo-5-(phenylmethoxycarbonylamino)hexyl]-[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13428424.png)
tert-butyl (2S)-6-[[(5S)-6-[(2-methylpropan-2-yl)oxy]-2,6-dioxo-5-(phenylmethoxycarbonylamino)hexyl]-[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “tert-butyl (2S)-6-[[(5S)-6-[(2-methylpropan-2-yl)oxy]-2,6-dioxo-5-(phenylmethoxycarbonylamino)hexyl]-[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)hexanoate” is a complex organic molecule It features multiple functional groups, including tert-butyl, methylpropan-2-yl, and phenylmethoxycarbonylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. This is followed by the formation of peptide bonds through coupling reactions, often facilitated by reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide . The final product is obtained after several purification steps, including crystallization and chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to achieve the desired quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple oxygen-containing groups makes it susceptible to oxidation under appropriate conditions.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The tert-butyl and phenylmethoxycarbonylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in peptide chemistry.
Biology: The compound’s structural features make it useful in studying protein-ligand interactions and enzyme mechanisms.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, altering their conformation and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (2S)-6-[[(5S)-6-[(2-methylpropan-2-yl)oxy]-2,6-dioxo-5-(phenylmethoxycarbonylamino)hexyl]-[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)hexanoate
- (2S,5S)-5-tert-butyl-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanone
Uniqueness
The uniqueness of the compound lies in its complex structure, which includes multiple functional groups and chiral centers. This complexity allows for a wide range of chemical modifications and applications, making it a valuable tool in various fields of research.
Eigenschaften
Molekularformel |
C54H74N4O14 |
|---|---|
Molekulargewicht |
1003.2 g/mol |
IUPAC-Name |
tert-butyl (2S)-6-[[(5S)-6-[(2-methylpropan-2-yl)oxy]-2,6-dioxo-5-(phenylmethoxycarbonylamino)hexyl]-[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C54H74N4O14/c1-52(2,3)70-46(61)43(55-49(64)67-35-38-21-13-10-14-22-38)27-19-20-32-58(33-41(59)28-30-44(47(62)71-53(4,5)6)56-50(65)68-36-39-23-15-11-16-24-39)34-42(60)29-31-45(48(63)72-54(7,8)9)57-51(66)69-37-40-25-17-12-18-26-40/h10-18,21-26,43-45H,19-20,27-37H2,1-9H3,(H,55,64)(H,56,65)(H,57,66)/t43-,44-,45-/m0/s1 |
InChI-Schlüssel |
NGEIPNRIFLDPPX-OFEBPFRVSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@H](CCCCN(CC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1)CC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CCCCN(CC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1)CC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


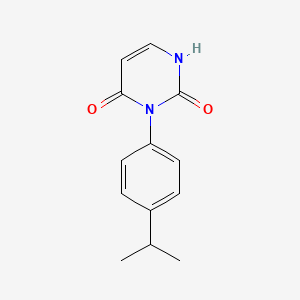


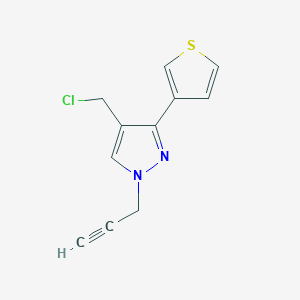
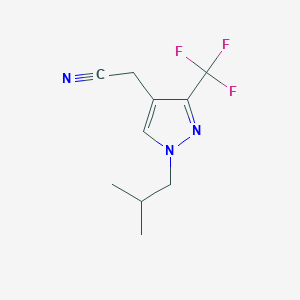

![3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B13428377.png)
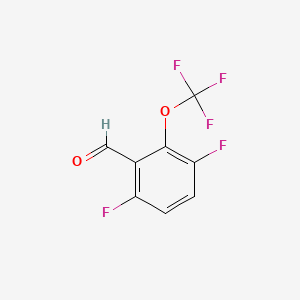

![(1S,2R,3S)-9-(2-amino-2-oxoethyl)-3-[(1R)-1-hydroxyethyl]-4-oxo-5,9-diazatricyclo[5.4.0.02,5]undec-6-ene-6-carboxylic acid](/img/structure/B13428392.png)
![2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B13428394.png)
